Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate - 512822-34-3

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Catalog Number: EVT-1815442
CAS Number: 512822-34-3
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cleavage of Methyl N-Boc-pyroglutamate: Vinylmagnesium bromide is employed to open the pyroglutamate ring, generating an acyclic gamma-vinyl ketone. []
  • Michael Addition: N-diphenylmethyleneglycine tert-butyl ester undergoes a Michael addition reaction with the gamma-vinyl ketone, forming an N-Boc-delta-oxo-alpha,omega-diaminoazelate intermediate. []
  • Hydrogenolysis and Cyclization: Hydrogenolysis removes the protecting group and facilitates the cyclization of the intermediate, producing the desired 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane scaffold. []
  • Deprotection and Functionalization: Acidolytic deprotection followed by Fmoc-protection allows for further functionalization and incorporation into peptide synthesis. []
Molecular Structure Analysis
  • Bicyclic Framework: The chair-chair conformation of the bicyclic system contributes to the compound's rigidity. []
  • Stereochemistry: The synthesis from chiral pyroglutamic acid allows for the preparation of enantiopure diastereomers, enabling the investigation of stereochemical effects in subsequent applications. [, ]
Chemical Reactions Analysis
  • Alkylation: The enolate generated from the ketone group can be alkylated with diverse alkyl halides, allowing for the introduction of substituents at position 5 and/or 7 of the indolizidinone ring system. []
  • Reductive Amination: The ketone can be converted to amines through reductive amination, offering another avenue for introducing diversity. []
  • Lactam Cyclization: The delta-oxo-alpha,omega-diaminoazelate intermediates obtained from Michael additions can undergo lactam cyclization to afford the desired bicyclic scaffold. [, ]
  • Deprotection Reactions: Both Boc and Fmoc protecting groups can be removed under standard conditions, enabling further functionalization of the amine group. [, ]
Applications
  • Peptide Mimicry: Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate and its derivatives, such as indolizidinone amino acids, serve as rigid dipeptide mimics. [, ] They can be incorporated into peptides to restrict their conformation, enabling studies on structure-activity relationships and the development of more stable and potent peptide analogs. []
  • Drug Discovery: The constrained conformation offered by these building blocks can be exploited in drug discovery to target specific protein-protein interactions. []
  • Catalytic Ligands: Chiral 9-oxabispidines, accessible through modifications of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, act as ligands in enantioselective catalysis. [] For example, they demonstrate effectiveness in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols. []

(2S,3S)-2,3-Dihydroxy-2-isopropylbutyric acid [(5R,6S)-6-hydroxy-1-azabicyclo[3.3.0]oct-3-en-4-yl]methyl

Compound Description: (2S,3S)-2,3-Dihydroxy-2-isopropylbutyric acid [(5R,6S)-6-hydroxy-1-azabicyclo[3.3.0]oct-3-en-4-yl]methyl is identified as a bioactive phytochemical compound found in Cyperus iria L. alongside the target compound, Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. []

Relevance: While the specific activity of this compound isn't elaborated upon, its presence alongside Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in Cyperus iria L. suggests potential shared biosynthetic pathways or related biological activities. Both compounds are classified as heterocyclic organic compounds and share a bicyclic structure with nitrogen-containing rings, suggesting a degree of structural similarity. []

9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane

Compound Description: This compound serves as a key intermediate in the efficient synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, a constrained peptidomimetic. Three diastereomers (3S,6S,9S), (3S,6R,9R), and (3S,6R,9S) are specifically synthesized. []

Relevance: This compound shares a core azabicyclic structure with Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, differing in the ring size and the presence of additional functional groups. These structural similarities highlight a shared chemical lineage and suggest potential applications in the development of peptidomimetics, similar to the target compound. []

tert-butyl(+)-(1S,5R,9S,4'S)-9-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-3,6-dioxo-2-oxabicyclo[3.3.1]nonane-5-carboxylate

Compound Description: This compound is formed via catalytic hydrogenolysis of tert-butyl(+)-(1S,4S,5S,6R,9S,4'S)-6-benzyloxy-9-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-3-oxo-2-oxatricyclo[3.3.1.0^2,4]nonane-5-carboxylate. Its formation involves a regioselective retrograde aldol reaction of the intermediate cyclopropanaol. []

Relevance: While structurally distinct from Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, this compound highlights the synthetic versatility of bicyclic systems. The research emphasizes the potential for structural modifications and rearrangements within these ring systems, providing insights for the potential derivatization of the target compound. []

3-Oxo-9-azabicyclo[3.3.1]nonane-N-oxyl

Compound Description: When immobilized on SBA-15 mesoporous silica and combined with tert-butylnitrite and acetic acid, 3-Oxo-9-azabicyclo[3.3.1]nonane-N-oxyl functions as an effective heterogeneous catalyst for the aerobic oxidation of primary and secondary alcohols. []

Relevance: This compound shares the 3-azabicyclo[3.3.1]nonane core with Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, differing in the oxidation state of the nitrogen atom and the presence of the tert-butyl carboxylate group in the target compound. This structural similarity highlights the potential for Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate or its derivatives to serve as precursors or scaffolds for the development of novel catalysts. []

2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid

Compound Description: This compound is a constrained peptidomimetic, meaning it mimics the structure and function of dipeptides while exhibiting enhanced stability and resistance to enzymatic degradation. []

Relevance: While possessing a different ring size (azabicyclo[4.3.0]nonane) compared to Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (azabicyclo[3.3.1]nonane), both compounds share a bicyclic structure incorporating a nitrogen atom within the ring system. Additionally, both compounds feature a carboxylic acid functionality. This suggests their shared potential as building blocks in peptidomimetic research. The variations in ring size and substitutions highlight the possibility of fine-tuning structural properties within this class of compounds for specific applications. []

2-Oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylate methyl esters

Compound Description: This compound class encompasses a series of 5-benzyl, 7-benzyl, and 5,7-dibenzyl substituted derivatives, all synthesized from glutamic acid through a Claisen condensation/ketone alkylation/reductive amination/lactam cyclization sequence. They serve as precursors to indolizidinone amino acids, valuable tools in peptide mimicry for drug discovery. []

Relevance: Although varying in ring size, both 2-Oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylate methyl esters and Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate belong to azabicycloalkane amino acids. They share the presence of a nitrogen atom within their bicyclic structure and a carboxylic acid group, signifying their common chemical nature. [] The synthesis of diverse derivatives with varying benzyl substitutions emphasizes the adaptable nature of these structures for developing molecules with a range of steric and electronic properties. This suggests that similar modifications could be explored for Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate to alter its biological activity or other relevant characteristics.

Methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates (4-Ph-I(9)aa-OMe)

Compound Description: This family of compounds represents four distinct diastereomers synthesized as constrained Ala-Phe dipeptide surrogates. Their synthesis utilizes (2S,8S,5E)-di-tert-butyl-4-oxo-5-ene-2,8-bis[N-(PhF)amino]azelate [(5E)-7, PhF = 9-(9-phenylfluorenyl)] as a starting material and involves a conjugate addition/reductive amination/lactam cyclization sequence. []

Relevance: The 4-Ph-I(9)aa-OMe compounds, while possessing a different ring size compared to Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, share a key structural feature - a bicyclic core incorporating a nitrogen atom. This, coupled with their shared application as constrained dipeptide mimics, underscores their value in peptide drug design and suggests a potential avenue for exploring similar applications for Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. The existence of multiple diastereomers for 4-Ph-I(9)aa-OMe underscores the importance of stereochemistry in these molecules' biological activity. This emphasizes the need to consider stereochemical aspects when exploring the biological and chemical properties of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. []

cis-3,5-di(bromomethyl)-4-tert-butylmorpholine

Compound Description: This compound is synthesized diastereoselectively from 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine in dichloromethane. It serves as a precursor for various morpholine derivatives, including 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine. []

Relevance: Though structurally distinct from Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, the synthesis and reactivity of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine highlight the potential for using similar electrophilic ring-closure strategies to modify and create new derivatives of the target compound. []

7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane (MTABN)

Compound Description: MTABN is a 3-azabicyclononane derivative with tert-butyl and methyl substitutions on the nitrogen atom and phenyl groups at the 2 and 4 positions. Its structure has been elucidated using X-ray crystallography, revealing a chair-chair conformation for the bicyclic system and equatorial orientations for the phenyl rings. []

Relevance: MTABN shares the core 3-azabicyclo[3.3.1]nonane structure with Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. Although MTABN lacks the 9-oxo and 3-carboxylate functionalities present in the target compound, its structural study offers valuable insights into the conformational preferences of the shared bicyclic system. Understanding these conformational preferences can inform the study of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate's structure and its implications for biological activity or chemical reactivity. []

N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane (AABN)

Compound Description: AABN is another 3-azabicyclononane derivative with an acetyl group on the nitrogen and phenyl substituents at the 2 and 4 positions. Similar to MTABN, its structure has been studied using X-ray crystallography, showing a chair-chair conformation for the bicyclic ring system and equatorial orientations for the phenyl rings. []

Relevance: Like MTABN, AABN shares the fundamental 3-azabicyclo[3.3.1]nonane framework with Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. Although AABN lacks the 9-oxo and 3-carboxylate functionalities of the target compound, its structural study provides valuable information about the conformational preferences of the shared bicyclic system. These conformational insights can be extrapolated to understand the structure-activity relationships of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate and inform the design of new derivatives. []

N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol (MHABN)

Compound Description: MHABN is a 3-azabicyclononane derivative characterized by a methyl group on the nitrogen, 2-methylphenyl substituents at the 2 and 4 positions, and a hydroxyl group at the 9 position. Its structure, as determined by X-ray crystallography, reveals a chair-chair conformation for the bicyclic system and equatorial orientations for the aryl rings. []

Relevance: Although MHABN differs from Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in terms of specific substituents and functional groups, it shares the core 3-azabicyclo[3.3.1]nonane structure. The structural elucidation of MHABN, particularly the conformation of the bicyclic system, provides valuable insight into the structural preferences of this core scaffold, which can inform the understanding of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate's conformational behavior and its implications for its chemical and biological properties. []

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Compound Description: This specific compound is studied for its structural characteristics, particularly focusing on its conformation, using two-dimensional NMR spectroscopy techniques. []

Relevance: The core structure of Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is remarkably similar to that of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. They share the 3-azabicyclo[3.3.1]nonane core, the 9-oxo functionality, and an ester group at a different position. This strong structural similarity suggests that the conformational insights gained from studying Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be extrapolated to understand the conformational behavior of Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, influencing its reactivity and potential biological activity. []

(1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Compound Description: This chiral compound serves as a crucial intermediate in synthesizing enantiomerically pure bi- and tricyclic 9-oxabispidines. These synthesized 9-oxabispidines demonstrate effectiveness as chiral ligands in the palladium(II)-catalyzed oxidative kinetic resolution of secondary alcohols, achieving high selectivity factors. []

Relevance: Although structurally distinct, the relevance of (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester to Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate lies in their shared application as chiral building blocks. The target compound, being a chiral molecule itself, could potentially be employed in similar asymmetric synthesis strategies, leading to the creation of chiral catalysts or ligands with specific stereochemical properties. []

Properties

CAS Number

512822-34-3

Product Name

Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

IUPAC Name

tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-10(8-14)11(9)15/h9-10H,4-8H2,1-3H3

InChI Key

DMVQSZMTYAHSEC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.